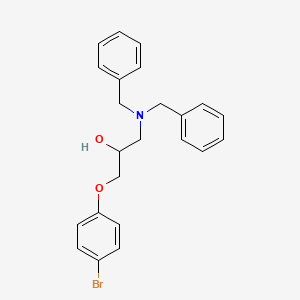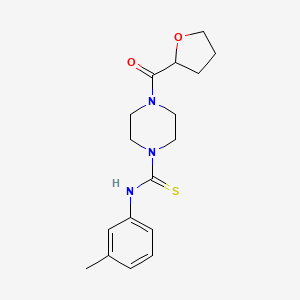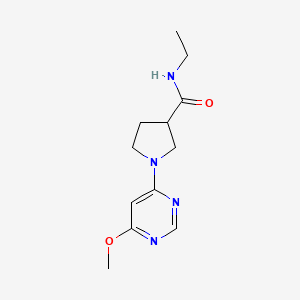![molecular formula C23H25F3N4O3 B3966909 1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3966909.png)
1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane
Descripción general
Descripción
1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It is also known as AZD-5213 and is currently being researched for its potential application in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane involves the selective blockade of the P2X3 receptor. This receptor is activated by adenosine triphosphate (ATP) released from damaged or inflamed tissues in the respiratory system. Activation of the P2X3 receptor leads to the transmission of pain and sensory signals, which can cause cough and airway hyperresponsiveness. By blocking this receptor, AZD-5213 may reduce cough and improve lung function in patients with respiratory disorders.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent antagonistic effect on the P2X3 receptor. In preclinical studies, AZD-5213 has been found to reduce cough and improve lung function in animal models of respiratory disorders. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane in lab experiments include its selectivity and potency as a P2X3 receptor antagonist, its favorable pharmacokinetic profile, and its potential application in the treatment of respiratory disorders. However, there are also some limitations to using AZD-5213 in lab experiments. For example, the compound may have off-target effects on other receptors or enzymes, which could affect the interpretation of experimental results. Additionally, the safety and efficacy of AZD-5213 in humans have not yet been fully established, which could limit its translation to clinical use.
Direcciones Futuras
There are several future directions for research on 1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane. One direction is to further investigate the mechanism of action of AZD-5213, particularly its effects on cough and airway hyperresponsiveness. Another direction is to explore the potential application of AZD-5213 in the treatment of other respiratory disorders, such as idiopathic pulmonary fibrosis. Additionally, future research could focus on optimizing the pharmacokinetic properties of AZD-5213 to improve its efficacy and safety for clinical use.
Aplicaciones Científicas De Investigación
1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane is being researched for its potential application in the treatment of respiratory disorders such as asthma and COPD. It is believed to act as a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain and sensory signals in the respiratory system. By blocking this receptor, AZD-5213 may reduce cough and improve lung function in patients with respiratory disorders.
Propiedades
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,3-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c24-17-7-5-6-16(22(17)26)23(31)29-12-10-28(11-13-29)20-15-19(18(25)14-21(20)30(32)33)27-8-3-1-2-4-9-27/h5-7,14-15H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUPKZUMAAIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine](/img/structure/B3966830.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966839.png)


![4-({2,4-dichloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3966861.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3966866.png)
![8-[(2,3,5,6-tetramethylphenyl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3966875.png)
![6-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966877.png)
![2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B3966881.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966888.png)

![3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966916.png)
![4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966934.png)
![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)